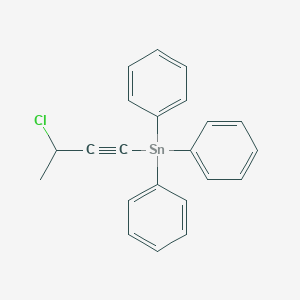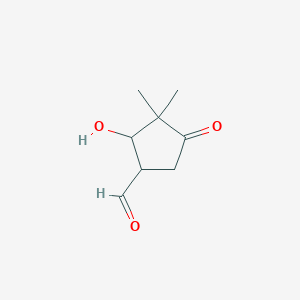![molecular formula C10H24ClO4PSi B14370800 Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester CAS No. 90490-21-4](/img/structure/B14370800.png)
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group This compound is notable for its unique structural features, which include a chloro-substituted propyl group and a trimethylsilyl ether moiety
Méthodes De Préparation
The synthesis of phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester can be achieved through several synthetic routes. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . In this case, the reaction between diethyl phosphite and 3-chloro-2-[(trimethylsilyl)oxy]propyl chloride under controlled conditions yields the desired compound. Industrial production methods may involve similar reaction pathways, optimized for large-scale synthesis and high yield.
Analyse Des Réactions Chimiques
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential as a prodrug or a drug delivery agent is ongoing.
Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various chemical transformations. The trimethylsilyl ether moiety can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester can be compared with other phosphonic acid derivatives, such as:
Dimethyl methylphosphonate: A simpler phosphonate ester used in various chemical applications.
Diethyl ethylphosphonate: Another phosphonate ester with different alkyl substituents.
Trimethylsilyl methylphosphonate: A compound with a similar trimethylsilyl ether moiety but different alkyl groups.
Propriétés
Numéro CAS |
90490-21-4 |
|---|---|
Formule moléculaire |
C10H24ClO4PSi |
Poids moléculaire |
302.81 g/mol |
Nom IUPAC |
(1-chloro-3-diethoxyphosphorylpropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H24ClO4PSi/c1-6-13-16(12,14-7-2)9-10(8-11)15-17(3,4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
HDKDPTDDBDZGLD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(CCl)O[Si](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)


![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
phosphanium iodide](/img/structure/B14370761.png)


![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)
![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
